N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the ester intermediate.
Amidation Reaction: The ester intermediate is then reacted with 4-(thiophen-3-yl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of organic electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.
N-(2-methoxy-2-(4-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide: Similar structure but with a different position of the methoxy group.
Uniqueness
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-24-19-5-3-4-17(12-19)20(25-2)13-22-21(23)16-8-6-15(7-9-16)18-10-11-26-14-18/h3-12,14,20H,13H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALQAHPVLVMSHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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